N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide has diverse applications in scientific research. In chemistry, it serves as a precursor for synthesizing various heterocyclic compounds . In biology and medicine, pyridazinone derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . They may also interact with ion channels and receptors, affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide can be compared with other pyridazinone derivatives, such as Zardaverine and Emorfazone . These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological profiles. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-16(10-17,12-3-4-12)18-14(22)9-21-6-5-13-11(8-21)7-15(23)20(2)19-13/h7,12H,3-6,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANRBJWYLVHSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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